molecular formula C23H24Cl2N2 B2662352 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) CAS No. 36526-68-8

4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)

Cat. No.: B2662352
CAS No.: 36526-68-8
M. Wt: 399.36
InChI Key: OWQGLXNOGWDKFS-UHFFFAOYSA-N
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Description

4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is a bis-aniline derivative featuring a central methylene bridge linked to a 2,4-dichlorophenyl group and two N,N-dimethylaniline moieties. This compound belongs to the triarylmethane family, characterized by aromatic rings connected via a central carbon. Its structure imparts unique electronic and steric properties, influenced by the electron-withdrawing chlorine atoms and the electron-donating dimethylamino groups.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2/c1-26(2)19-10-5-16(6-11-19)23(21-14-9-18(24)15-22(21)25)17-7-12-20(13-8-17)27(3)4/h5-15,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQGLXNOGWDKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36526-68-8
Record name 4,4'-((2,4-DICHLOROPHENYL)METHYLENE)BIS(N,N-DIMETHYLANILINE)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 2,4-dichlorobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Dye Manufacturing

4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is primarily utilized as an intermediate in the production of dyes. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and other materials. The compound acts as a precursor for several azo dyes, which are widely applied in the dyeing industry due to their stability and vivid hues .

Analytical Chemistry

The compound serves as an analytical reagent for determining lead concentrations in various samples. Its ability to form stable complexes with metals makes it useful for trace metal analysis, particularly in environmental monitoring and quality control processes .

Health and Safety Studies

Research has indicated that exposure to 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) may pose health risks, including carcinogenic effects. The National Toxicology Program (NTP) has classified it as reasonably anticipated to be a human carcinogen based on animal studies showing liver and bladder tumors . This classification underscores the importance of handling this compound with caution in industrial settings.

Case Study 1: Industrial Exposure

A study conducted on workers in dye manufacturing facilities revealed significant levels of exposure to Michler's base. Monitoring programs indicated that urinary concentrations of the compound correlated with occupational exposure levels. The findings emphasized the need for stringent safety protocols and regular health screenings for workers handling this chemical .

Case Study 2: Environmental Impact

Research focusing on the environmental impact of dyes produced using Michler's base highlighted concerns regarding water contamination. The compound's persistence in aquatic environments raises alarms about its potential effects on local ecosystems and human health through bioaccumulation .

Mechanism of Action

The mechanism of action of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its aromatic structure allows it to interact with nucleophilic sites in biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs :

4,4′-Methylenebis(N,N-dimethylaniline) (CAS 101-61-1):

  • Structure : Lacks the 2,4-dichlorophenyl group; central methylene connects two N,N-dimethylaniline units.
  • Synthesis : Formed via benzoxazine ring-opening reactions involving N,N-dimethylaniline and formaldehyde equivalents .
  • Properties : Lower molecular weight (254.38 g/mol) and higher solubility in polar solvents due to the absence of chlorine atoms .

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline) (CAS 1679332-02-5): Structure: Features a bis(4-bromophenyl)ethene bridge instead of a dichlorophenyl-methylene group.

4,4'-((2-Chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) (CAS 630596-25-8):

  • Structure : Contains a nitro group at the 5-position of the chlorophenyl ring.
  • Reactivity : The nitro group introduces strong electron-withdrawing effects, altering redox behavior and electrophilic substitution patterns compared to the dichlorophenyl analog .

Comparative Analysis :

Property Target Compound 4,4′-Methylenebis(N,N-dimethylaniline) 4,4'-(Bis(4-bromophenyl)ethene) Derivative
Molecular Weight (g/mol) ~434.3 (estimated) 254.38 576.36
Substituent Effects Electron-withdrawing Cl, π-conjugation Electron-donating CH2 bridge Halogen bonding (Br), extended conjugation
Solubility Moderate in DMSO, chloroform High in polar aprotic solvents Low due to high molecular weight
Applications Biomedical, materials science Polymer precursors, redox indicators Organic electronics, sensors

Biological Activity

4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), commonly referred to as Michler's base, is a compound with significant industrial applications, particularly in dye manufacturing. Its chemical structure is characterized by a methylene bridge connecting two N,N-dimethylaniline moieties, with a dichlorophenyl group attached. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and effects on human health based on diverse research findings.

  • Molecular Formula : C23H24Cl2N2
  • CAS Number : 36526-68-8
  • Molecular Weight : 236.36 g/mol
  • Solubility : Soluble in organic solvents like methanol; insoluble in water.

Biological Activity Overview

The biological activity of 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) has been a subject of extensive research due to its potential health risks associated with exposure. Key findings include:

Toxicity and Carcinogenicity

  • Carcinogenic Potential :
    • The compound has been classified as a probable human carcinogen by several health agencies. Studies indicate that it can induce tumors in animal models; specifically, liver and thyroid tumors have been observed in female mice and both male and female rats .
    • According to the California Office of Environmental Health Hazard Assessment, there is sufficient evidence linking the compound to cancer risk in humans .
  • Mechanisms of Action :
    • Michler's base may act through the formation of reactive metabolites that can bind to DNA, leading to mutagenic effects. The resulting DNA adducts can disrupt normal cellular processes and promote tumorigenesis .
  • Effects on Human Health :
    • Exposure to this compound has been linked to various health issues including potential reproductive toxicity and hematological effects. Chronic exposure can lead to conditions such as methemoglobinemia, which affects oxygen transport in the blood .

Case Studies and Research Findings

Several studies have investigated the biological effects of 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline):

StudyFindings
Murthy et al. (1980)Reported liver cell and thyroid follicular cell carcinomas in mice and rats following oral administration .
National Cancer Institute (1979)Indicated that female mice developed statistically significant hepatocellular carcinomas when exposed to the compound in their diet .
Sutthivaiyakit et al. (2005)Highlighted dermal absorption as a significant route for occupational exposure; recommended monitoring for urinary metabolites .

Regulatory Status

Due to its hazardous nature, 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is subject to strict regulations:

  • It is listed under various chemical safety guidelines as a substance requiring careful handling due to its carcinogenic properties.
  • Occupational exposure limits have been established by organizations such as ACGIH and NIOSH, emphasizing the need for protective measures in workplaces where this compound is used .

Q & A

Q. What are the key synthetic routes for 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via benzoxazine ring-opening reactions using N,N-dimethylaniline under nucleophilic conditions (120°C, 1 hour). Formaldehyde intermediates or Lewis acids (e.g., BF₃·OEt₂) may facilitate methylene group migration, as shown in multi-step mechanisms involving polarized carbons and hydrogen bonding . Alternatively, N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) over NaY catalysts achieves high yields under mild conditions, avoiding harsh reagents. Catalyst recyclability and by-product analysis (e.g., mono-methylated intermediates) are critical for optimization .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • 1H NMR in DMSO-d₆ identifies structural features like methylene linkages and dimethylamino groups .
  • Py-GC/MS is essential for detecting degradation products and co-eluting isomers (e.g., 4,4'-((4-(methylamino)phenyl)methylene)bis(N,N-dimethylaniline)), with mass spectra (m/z 251, 265, 279) providing fragmentation patterns .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas (e.g., [M + H]+ = 304.1194 for thiomethylated analogs) .

Q. What are the primary pharmacological applications of this compound, and what experimental models are used to assess its activity?

  • Methodological Answer : It has been tested for anticonvulsive properties using the maximal electroshock (MES) and 6Hz seizure models. Dosing protocols (e.g., up to 100 mg/kg in rodents) evaluate neuroprotection, with hydrogen bonding at amine groups identified as critical for activity. Toxicity thresholds (e.g., animal mortality at high doses) necessitate careful dose-response studies .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., methylene migration vs. dimerization) affect the synthesis of structural analogs?

  • Methodological Answer : Mechanistic studies using blocked para positions (e.g., 4,N,N-trimethylaniline) reveal that polymerization dominates without coupling, suggesting para-substitution is essential for methylene linkage formation. Kinetic trapping of intermediates (e.g., formaldehyde equivalents) and DFT calculations can clarify energy barriers for competing pathways .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for neuroprotective analogs?

  • Methodological Answer : Comparative SAR studies using derivatives (e.g., 4,4'-methylene bis(2-chloroaniline) vs. N,N-dimethyl-substituted variants) highlight the role of hydrogen bond donors. Docking simulations (AutoDock) quantify ligand binding energies to targets like NMDA receptors, while in vitro assays validate predictions. Discrepancies between computational and experimental results may arise from solvation effects or conformational flexibility .

Q. How can co-eluting isomers or degradation products be distinguished during analytical characterization?

  • Methodological Answer :
  • Tandem MS/MS isolates isobaric species (e.g., 4,4',4''-methanetriyltris(N,N-dimethylaniline) vs. thiomethylated analogs) via unique fragmentation pathways .
  • Isotopic labeling (e.g., deuterated solvents) tracks methylene group origins in NMR studies .
  • Chromatographic optimization (e.g., gradient elution with EtOAc/hexane) improves resolution of positional isomers .

Q. What are the implications of IARC classification (Group 2B) on handling and in vivo studies?

  • Methodological Answer : Safety protocols require glovebox use for synthesis and LC-MS monitoring of airborne particulates. In vivo studies must adhere to OECD guidelines for carcinogenicity testing, including dose escalation studies with histopathological endpoints. Alternative in vitro models (e.g., zebrafish neurotoxicity assays) reduce mammalian testing .

Methodological Challenges and Data Interpretation

Q. How do solvent dielectric properties influence exciplex/triplex formation in photophysical studies?

  • Methodological Answer : Solvent polarity (e.g., dielectric constant ε) modulates charge-transfer interactions between the compound and acceptors like pyrene. Magnetic field effect (MFE) experiments at varying ε values identify exciplex (1:1) vs. triplex (1:2) dominance. Computational modeling (Schulten’s electron exchange theory) validates intramolecular hopping through methylene bridges .

Q. What synthetic modifications enhance stability against hydrolysis or oxidative degradation?

  • Methodological Answer :
  • Electron-withdrawing substituents (e.g., 2,4-dichlorophenyl groups) reduce electron density at the methylene bridge, slowing oxidation.
  • Encapsulation in polymeric matrices (e.g., polybenzoxazines) improves thermal stability, assessed via TGA and accelerated aging tests .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (NaY/DMC)85–92%
Neuroprotective EC₅₀ (MES)Not achieved (toxicity >100 mg/kg)
HRMS [M + H]+304.1194 (thiomethylated analog)
IARC ClassificationGroup 2B (Possible carcinogen)

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